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Compound of Interest

Compound Name: 2-Bromoacetophenone

Cat. No.: B140003

A Comprehensive Spectroscopic Guide to 2-
Bromoacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for 2-
Bromoacetophenone (Phenacyl bromide), a vital reagent and building block in organic
synthesis and drug development. Understanding its spectroscopic characteristics is
fundamental for reaction monitoring, quality control, and structural elucidation. This document
presents a comprehensive summary of its *H NMR, 3C NMR, Infrared (IR), and Mass
Spectrometry (MS) data, complete with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectral data for 2-Bromoacetophenone.

Table 1: *H NMR Spectral Data
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~7.95 Doublet 2H Ar-H (ortho to C=0)
~7.65 Triplet 1H Ar-H (para to C=0)
~7.50 Triplet 2H Ar-H (meta to C=0)
4.43 Singlet 2H -CHz2Br

Solvent: CDCIs. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

« 13
Chemical Shift (8) ppm Assighment
191.2 C=0
134.1 Ar-C (para to C=0)
133.8 Ar-C (ipso)
128.9 Ar-C (meta to C=0)
128.8 Ar-C (ortho to C=0)
30.9 -CH2Br

Solvent: CDCIs. Reference: CDCIs at 77.16 ppm.

Table 3: Infrared (IR) SpectralData

Wavenumber (cm—?) Intensity Assignment

~3060 Weak Aromatic C-H stretch
~1685 Strong C=0 (carbonyl) stretch
~1595, 1450 Medium Aromatic C=C stretch
~1270 Strong C-C(=0)-C stretch
~690 Strong C-Br stretch
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Sample phase: Condensed phase.

IabIgA._Mais_SpgslmmﬂnL(MSLQata

Relative Intensity (%) Assignment

[M]* (Molecular ion, bromine

198/200 ~25 )
isotopes)
120 ~10 [M - Br]*
[CeHsCO]* (Benzoyl cation,
105 100
base peak)
77 ~80 [CeHs]* (Phenyl cation)

lonization method: Electron lonization (EI).

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for 2-
Bromoacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A standard NMR spectrometer (e.g., Bruker, JEOL) with a field strength of 300
MHz or higher.

Sample Preparation:

o Approximately 5-10 mg of 2-Bromoacetophenone is accurately weighed and dissolved in
about 0.6 mL of deuterated chloroform (CDCls).

o A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical
shift referencing (0O ppm).

e The solution is transferred to a 5 mm NMR tube.

IH NMR Acquisition:
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» Pulse Program: A standard single-pulse experiment (e.g., 'zg30).

e Number of Scans: 16 to 64 scans are typically sufficient.

o Relaxation Delay: A delay of 1-2 seconds between scans.

o Spectral Width: A spectral width of approximately 12-16 ppm is set.

» Data Processing: The acquired Free Induction Decay (FID) is processed with a Fourier
transform. Phase and baseline corrections are applied.

13C NMR Acquisition:
o Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30").

o Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low
natural abundance of 13C.

» Relaxation Delay: A delay of 2-5 seconds.
o Spectral Width: A spectral width of approximately 220-240 ppm.

» Data Processing: Similar to *H NMR, the FID is Fourier transformed, phased, and baseline
corrected.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):

« A small amount of liquid or solid 2-Bromoacetophenone is placed directly onto the ATR
crystal.

e The sample is brought into firm contact with the crystal using the pressure arm.
Data Acquisition:

o A background spectrum of the clean, empty ATR crystal is recorded.
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e The sample spectrum is then recorded.

e The final spectrum is presented as the ratio of the sample spectrum to the background
spectrum.

o Spectral Range: Typically 4000-400 cm~1.

e Resolution: 4 cm™1.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for
sample introduction.

Sample Preparation:

o Adilute solution of 2-Bromoacetophenone is prepared in a volatile organic solvent (e.qg.,
dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Data Acquisition (Electron lonization - EI):
« lonization Energy: Standard 70 eV.
e Mass Range: A scan range of m/z 40-400 is typically appropriate.

 Inlet System: If using GC-MS, a suitable capillary column (e.g., DB-5) is used for separation
before introduction into the mass spectrometer.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-Bromoacetophenone.
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 2-

Bromoacetophenone.

¢ To cite this document: BenchChem. [2-Bromoacetophenone spectral data (*H NMR, 13C

NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b140003#2-bromoacetophenone-spectral-data-h-nmr-

c-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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